Buccastem
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
88021-18-5 |
|---|---|
Molecular Formula |
C24H28ClN3O4S |
Molecular Weight |
490.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H24ClN3S.C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZYSCHNVPUOSLNC-BTJKTKAUSA-N |
Isomeric SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Classification and Structural Framework
Identification as a Phenothiazine (B1677639) Derivative
Prochlorperazine (B1679090) is classified as a phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing a sulfur atom and a nitrogen atom in the central ring, flanked by two benzene (B151609) rings. The core phenothiazine scaffold is a significant lead structure in medicinal chemistry, particularly for antipsychotic drugs that interact with dopaminergic receptors. nih.govnih.govresearchgate.net Prochlorperazine's structure incorporates this fundamental phenothiazine nucleus. nih.govdrugs.com
Subclassification as a Piperazine (B1678402) Phenothiazine
Further refinement of its classification places Prochlorperazine within the piperazine subgroup of phenothiazine derivatives. nih.govhres.cacambridge.org This subclassification is based on the presence of a piperazine ring system attached to the phenothiazine core via a propyl chain at the nitrogen atom at position 10. nih.govnih.govwikipedia.org The piperazine ring is a six-membered ring containing two nitrogen atoms. This specific structural arrangement distinguishes Prochlorperazine from other phenothiazine subclasses, such as those with aliphatic or piperidine (B6355638) side chains. kp.ac.rw The presence of the piperazine group influences the compound's pharmacological profile and its interactions with biological targets.
The chemical structure of Prochlorperazine maleate (B1232345) is represented by the formula C₂₀H₂₄ClN₃S · 2C₄H₄O₄, with a molecular weight of 606.10 g/mol . nih.govsigmaaldrich.comcaymanchem.com The core Prochlorperazine molecule has the formula C₂₀H₂₄ClN₃S and a molecular weight of 373.94 g/mol . wikipedia.orgjst.go.jp
A summary of the structural components is presented in the table below:
| Structural Component | Description |
| Phenothiazine Core | Tricyclic system with sulfur and nitrogen in the central ring. nih.govnih.govresearchgate.net |
| Substituent at C-2 | Chlorine atom. nih.govnih.govwikipedia.org |
| Substituent at N-10 | 3-(4-methylpiperazin-1-yl)propyl chain. nih.govnih.govwikipedia.org |
| Piperazine Ring | Six-membered ring containing two nitrogen atoms, one of which is methylated. nih.govnih.govwikipedia.org |
| Linker Chain | Three-carbon propyl chain connecting the piperazine ring to the phenothiazine nitrogen. nih.govnih.govwikipedia.org |
Theoretical Considerations of Molecular Conformation Mimicry
Theoretical considerations regarding the molecular conformation of Prochlorperazine and other phenothiazines often involve their ability to mimic or interact with biological molecules, particularly neurotransmitters like dopamine (B1211576). The flexible nature of the propyl chain linking the piperazine ring to the phenothiazine core allows for various conformations. This conformational flexibility is hypothesized to be important for the compound's ability to bind to and antagonize dopamine receptors, specifically D₂ receptors, which is a key aspect of its pharmacological activity. nih.govcaymanchem.comdrugbank.com
Research into the structure-electroactivity relationships of phenothiazine derivatives, including Prochlorperazine, provides insights into how structural variations influence their electrochemical behavior and potential metabolic pathways. Studies have explored the oxidation of the phenothiazine sulfur atom, which can lead to the formation of sulfoxide (B87167) metabolites. nih.govresearchgate.netresearchgate.netchemrxiv.org The presence of a chlorine group at the 2-position can influence the ease of oxidation of the phenothiazine scaffold. nih.gov
Molecular docking studies can be employed to investigate the potential binding modes and interactions of phenothiazine derivatives with target proteins, such as enzymes involved in metabolism or receptors in the central nervous system. nih.govacs.org These studies can provide theoretical support for how the specific conformation and electronic properties of Prochlorperazine contribute to its biological effects. The ability of phenothiazines to interact with various receptors, including dopaminergic, histaminergic, cholinergic, and adrenergic receptors, is linked to their structural features and conformational possibilities. nih.govdrugbank.commims.com
Further research findings related to the chemical structure include studies on the synthesis and characterization of phenothiazine derivatives, exploring how modifications to the core structure and side chains affect their properties and activities. acs.org Electrochemical methods have also been utilized to study the redox behavior of Prochlorperazine and its related compounds, contributing to the understanding of their chemical reactivity and potential metabolic fate. nih.govchemrxiv.org
Molecular Pharmacological Investigations of Prochlorperazine
Receptor Binding and Ligand Interaction Profiles
Prochlorperazine's therapeutic efficacy and side effect profile are a direct consequence of its affinity for and activity at various G-protein coupled receptors (GPCRs) and other receptor types. Its interactions are not limited to a single receptor family, but span dopaminergic, histaminergic, cholinergic, and adrenergic systems, among others.
Dopamine (B1211576) Receptor Antagonism: Focus on D2 Subtype Interactions
The cornerstone of prochlorperazine's pharmacological activity is its potent antagonism of dopamine receptors, particularly the D2 subtype. drugbank.comguidetopharmacology.org This interaction is central to its antipsychotic and antiemetic effects. drugbank.comnih.gov Prochlorperazine (B1679090) binds to D2 receptors in the brain, including those in the chemoreceptor trigger zone (CTZ), effectively blocking the action of dopamine. drugbank.comnih.govresearchgate.net This blockade in the mesolimbic pathway is thought to underlie its antipsychotic properties, while its action in the CTZ contributes to its ability to suppress nausea and vomiting. drugbank.com
Research indicates that prochlorperazine has a high affinity for the D2 receptor, with studies reporting a Ki (inhibition constant) value of approximately 3.61 nM. guidetopharmacology.org Its affinity extends to other members of the D2-like receptor family, including the D3 receptor, though its affinity for the D4 receptor is noted to be significantly lower. guidetopharmacology.org The antagonism of D2 receptors by prochlorperazine is a key factor in its classification as a typical, or first-generation, antipsychotic. guidetopharmacology.orgnih.gov
| Receptor Subtype | Binding Affinity (Ki) in nM | Species | Assay Conditions |
|---|---|---|---|
| Dopamine D2 | 3.61 | Human | Radioligand binding assay with [3H]Spiperone |
Histamine (B1213489) H1 Receptor Interactions
Prochlorperazine also demonstrates significant antagonistic activity at histamine H1 receptors. drugbank.comguidetopharmacology.org This interaction is responsible for some of the sedative effects observed with the compound. nih.gov The blockade of H1 receptors is a common feature among phenothiazine (B1677639) derivatives. drugbank.com Quantitative binding assays have determined the affinity of prochlorperazine for the human histamine H1 receptor, with a reported Ki value of approximately 19 nM. drugbank.com This potent antihistaminic action contributes to the broad pharmacological spectrum of prochlorperazine.
| Receptor Subtype | Binding Affinity (Ki) in nM | Species | Assay Conditions |
|---|---|---|---|
| Histamine H1 | 19 | Human | Not specified in the available search results |
Adrenergic Receptor Interactions: Alpha-1 and Alpha-2 Subtypes
Prochlorperazine acts as an antagonist at adrenergic receptors, particularly the alpha-1 subtype. drugbank.comnih.govnih.gov This alpha-adrenergic blockade can result in effects such as sedation, muscle relaxation, and hypotension. drugbank.comresearchgate.net Binding studies have quantified the affinity of prochlorperazine for various alpha-1 adrenergic receptor subtypes, revealing Ki values of 13 nM for α1A, 49 nM for α1B, and 16 nM for α1D in rat and human tissues, respectively. guidetopharmacology.org While it is known to interact with noradrenergic receptors, its affinity for the alpha-2 adrenergic receptor subtypes is less potent compared to its interaction with the alpha-1 subtypes.
| Receptor Subtype | Binding Affinity (Ki) in nM | Species | Assay Conditions |
|---|---|---|---|
| Alpha-1A | 13 | Rat | Radioligand binding assay with prazosin |
| Alpha-1B | 49 | Rat | Radioligand binding assay with prazosin |
| Alpha-1D | 16 | Human | Radioligand binding assay with prazosin |
P2X7 Receptor Inhibition in Macrophages
Beyond its classical neurotransmitter receptor targets, prochlorperazine has been shown to inhibit the P2X7 receptor in human macrophages. drugbank.comguidetopharmacology.org This action leads to the inhibition of calcium ion influx, a mechanism that is independent of its dopamine receptor antagonism. guidetopharmacology.org This finding suggests a potential role for prochlorperazine in modulating inflammatory and immune responses, highlighting a novel aspect of its molecular pharmacology.
Other Potential Receptor Affinities
Prochlorperazine's molecular interactions extend to other receptor systems, including serotonin (B10506) (5-HT) and sigma receptors. While its primary antiemetic action is attributed to D2 antagonism, interactions with the 5-HT3 receptor have also been noted in the context of nausea and vomiting pathways. drugbank.com However, studies have shown that traditional antiemetics like prochlorperazine have high affinity for D2 receptors but are inactive at 5-HT3 receptors. drugbank.com Furthermore, binding data indicates prochlorperazine has a notable affinity for the sigma-1 receptor, with a reported Ki of 23 nM. guidetopharmacology.org
| Receptor | Binding Affinity (Ki) in nM | Species | Assay Conditions |
|---|---|---|---|
| Sigma-1 | 23 | Human | Radioligand binding assay with [3H]Haloperidol |
Intracellular Signaling Cascades Modulation
Prochlorperazine's pharmacological profile is characterized by its ability to influence a range of intracellular signaling pathways, extending beyond its well-established dopamine receptor antagonism. These interactions are crucial for its therapeutic actions and are an area of ongoing research.
Prochlorperazine primarily functions as a potent antagonist of the dopamine D2 receptor. researchgate.netmdpi.comnih.gov This antagonism is central to its antipsychotic effects. By blocking D2 receptors in the mesolimbic pathway of the brain, prochlorperazine disrupts the downstream signaling typically initiated by dopamine. nih.gov This blockade leads to an increase in dopamine turnover as the brain attempts to compensate for the reduced receptor activity. nih.gov
The antiemetic properties of prochlorperazine are also linked to its D2 receptor antagonism, specifically in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. nih.gov The CTZ is a key area for detecting emetic substances in the blood, and D2 receptors play a significant role in this process. By inhibiting these receptors, prochlorperazine effectively suppresses nausea and vomiting. nih.gov
The signaling cascade initiated by D2 receptor activation involves the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). nih.gov Consequently, the activity of protein kinase A (PKA) is reduced. nih.gov By blocking the D2 receptor, prochlorperazine prevents this cascade, thereby altering the phosphorylation state and activity of numerous downstream proteins involved in neuronal excitability and gene expression.
| Receptor Target | Primary Action of Prochlorperazine | Key Downstream Effect |
|---|---|---|
| Dopamine D2 Receptor | Antagonist | Inhibition of adenylyl cyclase, leading to reduced cAMP and PKA activity |
Recent research has uncovered the influence of prochlorperazine on the SRC-MEK-ERK signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival. A study investigating the effects of prochlorperazine on bladder cancer cells demonstrated that the compound markedly modulated the expression and phosphorylation levels of key proteins in this pathway, including SRC, MEK1 (MAP2K1), and ERK2 (MAPK1). researchgate.net
This finding suggests that prochlorperazine can exert inhibitory effects on cancer cell growth by interfering with this essential signaling pathway. researchgate.net The SRC-MEK-ERK pathway is often dysregulated in cancer, leading to uncontrolled cell division. The ability of prochlorperazine to modulate this cascade highlights its potential as a repurposed therapeutic agent in oncology.
While direct studies on prochlorperazine's exclusive modulation of the PI3K/Akt/mTOR pathway are limited, its established interaction with the Ras/Raf/MEK/ERK pathway provides a strong basis for inferring an indirect influence. The MAPK/ERK and PI3K/Akt/mTOR pathways are two of the most critical intracellular signaling networks that are often co-activated in various cancers and exhibit significant crosstalk. mdpi.com
The current body of scientific literature does not provide direct evidence of interactions between prochlorperazine and the Wnt signaling pathway. The Wnt pathway is a complex network of proteins that plays crucial roles in embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer and other diseases. While other phenothiazines, such as promethazine (B1679618), have been shown to downregulate Wnt/β-catenin signaling, similar studies specifically investigating prochlorperazine are lacking. nih.gov Therefore, any potential interaction between prochlorperazine and the Wnt pathway remains to be elucidated through future research.
In the context of cancer therapy, prochlorperazine has been shown to modulate the activity of key tumor suppressor proteins. A study on non-small cell lung carcinoma revealed that when used in combination with radiation, prochlorperazine activates phosphorylated ATM (p-ATM), p53, and p21 proteins. nih.gov
ATM is a critical sensor of DNA double-strand breaks, and its activation (p-ATM) initiates a signaling cascade to halt the cell cycle and promote DNA repair or apoptosis. nih.gov Activated ATM, in turn, phosphorylates and activates p53, a central tumor suppressor that regulates the expression of numerous genes involved in cell cycle arrest, apoptosis, and DNA repair. nih.gov One of the key downstream targets of p53 is p21, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest, providing time for DNA repair. nih.gov The activation of this p-ATM/p53/p21 axis by the combination of prochlorperazine and radiation leads to cell cycle arrest and enhances the apoptotic response in cancer cells. nih.gov
| Protein | Effect of Prochlorperazine (with radiation) | Cellular Outcome |
|---|---|---|
| p-ATM | Activation | Initiation of DNA damage response |
| p53 | Activation | Induction of cell cycle arrest and apoptosis |
| p21 | Activation | Enforcement of cell cycle arrest |
Prochlorperazine has been found to influence intracellular calcium (Ca2+) levels, a ubiquitous second messenger involved in a vast array of cellular processes. researchgate.netnih.gov One identified mechanism for this is the inhibition of the P2X7 receptor in human macrophages. researchgate.netnih.gov The P2X7 receptor is an ATP-gated ion channel, and its activation leads to an influx of Ca2+ into the cell. nih.gov
By inhibiting this receptor, prochlorperazine prevents this Ca2+ influx, thereby modulating downstream Ca2+-dependent signaling pathways. researchgate.netnih.gov This action is independent of its dopamine receptor antagonism, indicating a distinct pharmacological effect. researchgate.netnih.gov Dysregulation of intracellular calcium homeostasis is implicated in various pathological conditions, and prochlorperazine's ability to modulate this through P2X7 receptor inhibition may contribute to its therapeutic and potentially neuroprotective effects.
Influence on GSK3β and PGC1α Expression
Current scientific literature does not establish a direct, experimentally verified link between prochlorperazine and the regulation of Glycogen Synthase Kinase 3 Beta (GSK3β) and Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha (PGC1α) expression. However, indirect associations can be considered through its known mechanisms and the roles of these signaling molecules.
Prochlorperazine is a known inhibitor of dynamin, a protein essential for endocytosis. nih.govnih.govresearchgate.net Interestingly, the regulation of certain endocytic pathways, such as Fast Endophilin-Mediated Endocytosis (FEME), has been linked to GSK3β. ucl.ac.uk Research has identified GSK3β as a candidate regulator of FEME, where it is thought to interact with the endophilin SH3 domain under conditions of low growth factor signaling. Given that prochlorperazine inhibits dynamin-dependent processes, its potential to indirectly influence GSK3β activity through the modulation of endocytic pathways warrants further investigation, although this has not been explicitly demonstrated.
Membrane Dynamics and Cellular Transport Mechanisms
Prochlorperazine exerts significant effects on the dynamic processes of cell membranes and the mechanisms of cellular transport, including the inhibition of drug efflux pumps and the disruption of membrane organization and endocytosis.
Prochlorperazine has been identified as an inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter encoded by the ABCB1 gene. nih.gov P-glycoprotein functions as an efflux pump, actively transporting a wide range of substances out of cells, thereby playing a crucial role in drug absorption and distribution, and contributing to multidrug resistance in cancer cells. tg.org.au As a member of the phenothiazine class of compounds, prochlorperazine is recognized for its P-gp inhibiting activity. nih.gov These agents are typically pharmacologically active as P-gp inhibitors in a concentration range of 1 to 50 μM. nih.gov This inhibition can lead to increased intracellular concentrations of other drugs that are substrates of P-gp, a factor with significant implications for potential drug-drug interactions.
Prochlorperazine has been shown to disrupt the structural organization between lipids and proteins within microsomal membranes. nih.gov This effect was observed through studies on the activities of two integral membrane proteins in rat liver microsomes: UDP-glucuronosyltransferase and glucose-6-phosphatase. nih.gov
The activity of UDP-glucuronosyltransferase was found to increase in a graded manner with the addition of prochlorperazine, reaching a six-fold increase in activity at a concentration of 1 mg of prochlorperazine to 2 mg of microsomal protein. nih.gov This suggests a significant reorganization of the lipid-enzyme interactions, as the activity of this enzyme is dependent on its association with lipids. nih.gov Similarly, glucose-6-phosphatase activity was also activated by prochlorperazine, with the same concentration resulting in a 60% increase in its activity. nih.gov Furthermore, prochlorperazine increased the temperature-dependent instability of glucose-6-phosphatase. nih.gov These findings collectively indicate that prochlorperazine alters the delicate balance of lipid-protein interactions within the microsomal membrane, thereby affecting the function and regulation of its integral proteins. nih.gov
| Enzyme | Effect of Prochlorperazine (1 mg / 2 mg microsomal protein) | Reference |
|---|---|---|
| UDP-glucuronosyltransferase | ~6-fold increase in activity | nih.gov |
| Glucose-6-phosphatase | ~60% increase in activity | nih.gov |
Prochlorperazine is a known inhibitor of endocytosis, the process by which cells internalize molecules by engulfing them. nih.govmdpi.com Specifically, it has been shown to reversibly inhibit clathrin-mediated endocytosis (CME). researchgate.netmdpi.com This inhibitory action is attributed to its effect on the protein dynamin, particularly dynamin II. nih.govnih.govresearchgate.net Dynamin is a GTPase that plays a critical role in the scission or "pinching off" of newly formed vesicles from the plasma membrane during endocytosis. nih.gov
By inhibiting dynamin, prochlorperazine prevents the successful completion of this process. Research on various phenothiazine-derived antipsychotic drugs has demonstrated that they inhibit dynamin I and dynamin II at similar concentrations. researchgate.net For prochlorperazine, the inhibition of clathrin-mediated endocytosis has been quantified with an IC50 value of 5.8 ± 0.8 μM. researchgate.net This temporary inhibition of endocytosis can increase the availability of membrane proteins, a mechanism that has been explored for its potential to enhance cancer immunotherapy. mdpi.com
| Process | Target | IC50 Value | Reference |
|---|---|---|---|
| Clathrin-Mediated Endocytosis | Dynamin II | 5.8 ± 0.8 μM | researchgate.net |
While direct studies explicitly detailing the effect of prochlorperazine on Fast Endophilin-Mediated Endocytosis (FEME) are limited, a strong inference can be made based on its known molecular targets. FEME is a distinct, clathrin-independent endocytic pathway that is dependent on the protein dynamin for vesicle scission. nih.gov As established, prochlorperazine is a potent inhibitor of dynamin. nih.govresearchgate.netuq.edu.au Therefore, it is mechanistically plausible that prochlorperazine would also block FEME by targeting this essential component of the pathway. FEME is triggered by the activation of specific cell surface receptors and involves the recruitment of endophilin, which helps to curve the membrane and recruits dynamin. mdpi.comnih.gov The inhibition of dynamin by prochlorperazine would arrest the final step of vesicle formation in this pathway, preventing the internalization of cargo.
Enzyme Interactions and Inhibition Profiles
Prochlorperazine exhibits a complex profile of interactions with various enzymes and receptors, which underlies its therapeutic effects. It is known to be a potent antagonist at several key neurotransmitter receptors. guidetopharmacology.orgnih.govdrugbank.com Its primary antipsychotic and antiemetic actions are attributed to the blockade of dopamine D2 receptors. wikipedia.orggoodrx.com Beyond its primary target, prochlorperazine also shows significant binding affinity for other dopamine receptor subtypes, as well as for adrenergic receptors. The compound is metabolized in the liver, primarily by the cytochrome P450 enzyme system, including isoforms like CYP2D6. wikipedia.orgebi.ac.uk
The table below summarizes the binding affinities and inhibitory concentrations of prochlorperazine for various receptors and enzymes, as documented in the IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively. scielo.br
| Target | Action | Value | Units | Reference |
|---|---|---|---|---|
| Dopamine D1 Receptor | Binding Affinity (pKi) | 7.11 | - | guidetopharmacology.org |
| Dopamine D2 Receptor | Binding Affinity (pKi) | 8.44 | - | guidetopharmacology.org |
| Dopamine D3 Receptor | Binding Affinity (pKi) | 8.1 | - | guidetopharmacology.org |
| Dopamine D4 Receptor | Binding Affinity (pKi) | 6.09 | - | guidetopharmacology.org |
| Alpha-1A Adrenergic Receptor | Inhibitory Concentration (pIC50) | 7.49 | - | guidetopharmacology.org |
| Alpha-1B Adrenergic Receptor | Binding Affinity (pKi) | 7.31 | - | guidetopharmacology.org |
| Cytochrome P450 2D6 | Inhibitory Concentration (pIC50) | 6.52 | - | guidetopharmacology.org |
Prolyl Oligopeptidase Inhibition
Prolyl oligopeptidase (POP) is a serine protease that has been associated with learning, memory, and mood. nih.gov Investigations into the effects of various psychotropic drugs on POP activity have included prochlorperazine. In a study screening 38 different psychopharmacological compounds, prochlorperazine was identified as an inhibitor of rat brain homogenate POP. nih.gov
At a concentration of 10 μM, prochlorperazine was among 18 compounds that inhibited POP by at least 20%. nih.gov Further analysis suggested that at concentrations estimated to be reached in the brain, prochlorperazine could inhibit POP by 30-50%, pointing towards a potential for in vivo activity. nih.gov Despite these findings, the study concluded that compared to conventional POP inhibitors, the psychopharmacological compounds tested, including prochlorperazine, are considered very weak inhibitors in vitro, and the therapeutic significance of this POP inhibition is likely not meaningful. nih.gov The role of prochlorperazine as a prolyl oligopeptidase inhibitor is also noted in chemical databases. nih.gov
Table 1: In Vitro Inhibition of Prolyl Oligopeptidase (POP) by Prochlorperazine
| Compound | Concentration | % Inhibition of POP |
| Prochlorperazine | 10 μM | ≥ 20% |
| Prochlorperazine | Brain Conc. (Estimated) | 30-50% |
SARS-CoV-2 Main Protease (Mpro) Inhibition
The main protease (Mpro), an essential enzyme for the lifecycle of SARS-CoV-2, has been a primary target for antiviral drug development. mdpi.comnih.gov While research has investigated the repurposing of existing drugs against SARS-CoV-2, the direct inhibitory effect of prochlorperazine on Mpro is not extensively detailed. However, studies on the broader class of phenothiazines have shown potent antiviral activity against SARS-CoV-2 and other coronaviruses. nih.gov
One study demonstrated that several phenothiazines, including prochlorperazine maleate (B1232345), exhibit significant efficacy in inhibiting SARS-CoV pseudovirus (PsV) infection. nih.gov The mechanism proposed in this research was not direct Mpro inhibition but rather a potential binding to the spike (S) protein of the virus, which may prevent its proteolytic cleavage—an essential step for viral entry into host cells. nih.gov Prochlorperazine maleate showed inhibitory activity against SARS-CoV PsV infection with a half-maximal inhibitory concentration (IC50) of 0.773 μM. nih.gov
Table 2: Inhibitory Activity of Phenothiazines against SARS-CoV Pseudovirus (PsV) Infection
| Compound | IC50 (μM) |
| Perphenazine | 1.159 |
| Acepromazine maleate | 1.391 |
| Fluphenazine (B1673473) decanoate | 3.955 |
| Prochlorperazine maleate | 0.773 |
| Alimemazine hemitartrate | 0.356 |
Nucleic Acid Interactions and G-quadruplex Modulation
A significant area of investigation has been prochlorperazine's interaction with non-canonical nucleic acid secondary structures known as G-quadruplexes (G4s). nih.govresearchgate.net These structures, formed in guanine-rich sequences of DNA and RNA, are involved in key cellular processes and have been identified as potential therapeutic targets. nih.govresearchgate.net
Research has identified novel G4 structures within the SARS-CoV-2 genome that exhibit a remarkably low mutation frequency, making them an attractive target for antiviral strategies. nih.govnih.gov Prochlorperazine (PCZ), along with chlorpromazine (B137089) (CPZ), was identified as an FDA-approved drug capable of binding to these viral RNA G4s with micromolar affinity. nih.gov This interaction was shown to have functional consequences:
Inhibition of Reverse Transcription: Prochlorperazine inhibited the reverse transcription process from both synthetic SARS-CoV-2 RNA and RNA isolated from COVID-19 patients, suggesting it can interfere with viral replication. nih.govnih.gov
Antiviral Activity: In Vero cell cultures, prochlorperazine inhibited SARS-CoV-2 infection and reduced viral replication and transcription. nih.gov Furthermore, in a hamster model of COVID-19, treatment with prochlorperazine resulted in a significant reduction in lung pathology and lung viral load, with effects comparable to the antiviral drug Remdesivir. nih.govnih.govresearchgate.net
Beyond viral G4s, prochlorperazine has also been identified through virtual screening as a stabilizer of G-quadruplexes found in the promoter regions of human oncogenes, such as c-MYC. researchgate.net The stabilization of these G4 structures can inhibit the transcription of the oncogene, representing a potential route for pharmacological intervention. researchgate.net
Table 3: Effects of Prochlorperazine on G-quadruplex Mediated Processes
| Target | Organism/System | Observed Effect |
| SARS-CoV-2 RNA G4 | In vitro (Synthetic RNA) | Inhibition of reverse transcription |
| SARS-CoV-2 RNA G4 | In vitro (Patient RNA) | Inhibition of reverse transcription |
| SARS-CoV-2 | Vero Cell Culture | Attenuated viral replication and infectivity |
| SARS-CoV-2 | Hamster Model | Significant inhibition of lung pathology and viral load |
| c-MYC promoter G4 | In silico / In vitro | Stabilization of G-quadruplex structure |
Structure Activity Relationship Sar Studies of Phenothiazine Derivatives Including Prochlorperazine
Influence of Substituent Groups on Pharmacological Actions
Substitution at various positions of the phenothiazine (B1677639) nucleus and the side chain significantly impacts the pharmacological actions of these compounds. The position and electronic nature of substituents on the aromatic rings are crucial for activity.
Substitution at Position 2: This position is particularly important for antipsychotic activity. Electron-withdrawing groups at the 2-position, such as chlorine (-Cl) or trifluoromethyl (-CF₃), generally increase antipsychotic potency. iosrphr.orgslideshare.netslideshare.netpharmacy180.com For instance, chlorpromazine (B137089) (with a chlorine at position 2) is more potent than promazine (B1679182) (unsubstituted at position 2). slideshare.net The order of increasing antipsychotic activity based on the 2-substituent has been ranked as -SO₂NR₂ > -CF₃ > -COCH₃ > -Cl. iosrphr.org
Substitution at Other Positions: Substitution at the 3-position can enhance activity compared to unsubstituted compounds, though not as significantly as at the 2-position. iosrphr.orgslideshare.net Substitution at position 1 tends to have a detrimental effect on antipsychotic activity, possibly by interfering with the side chain's interaction with the 2-substituent. slideshare.net Substitution at position 4 may also negatively impact receptor binding by the sulfur atom. iosrphr.orgslideshare.net
Substituent at Position 10: The nature of the substituent at the nitrogen atom at position 10 is critical. iosrphr.org For optimal neuroleptic activity, a three-carbon chain between the nitrogen at position 10 and the terminal amine nitrogen is essential. slideshare.netslideshare.netpharmacy180.com Shortening or lengthening this chain significantly reduces activity. slideshare.netpharmacy180.com A two-carbon chain, for example, tends to enhance antihistaminic and anticholinergic activities, as seen with promethazine (B1679618). slideshare.net
Terminal Amino Group: The terminal amino group on the side chain must be tertiary for maximum potency. slideshare.netslideshare.netpharmacy180.com Increasing the size of the N-alkyl substituents on the terminal amine generally decreases antidopaminergic and antipsychotic activity. slideshare.netpharmacy180.com While dimethylamino groups show good activity, replacing them with larger groups like pyrrolidinyl, morpholinyl, or thiomorpholinyl can decrease activity. pharmacy180.com However, piperidine (B6355638) or piperazine (B1678402) rings at the terminal amine position, as in prochlorperazine (B1679090), can be more potent than simple dimethylamino groups. pharmacy180.com Introduction of groups like -OH, -CH₃, or -CH₂CH₂OH at position 4 of a piperazine ring can increase activity. pharmacy180.com
Conformational Analysis and Molecular Mimicry in Receptor Binding
The conformation of phenothiazine derivatives plays a significant role in their interaction with receptors, particularly dopamine (B1211576) receptors. Phenothiazines are thought to act as antagonists at dopamine receptors by mimicking the structure of dopamine in a specific conformation. slideshare.netslideshare.net
X-ray crystallography studies comparing the structures of dopamine and phenothiazines like chlorpromazine suggest that the phenothiazine ring system can be superimposed on the aromatic ring of dopamine, with the sulfur atom aligning with the p-hydroxyl group of dopamine. slideshare.netpharmacy180.com The three-carbon linker chain allows the protonated terminal amino group to be positioned in proximity to the substituent at the 2-position of the phenothiazine ring. slideshare.netslideshare.net This arrangement is believed to facilitate hydrogen bonding or other interactions between the protonated amine and the 2-substituent, creating a conformation that allows competitive antagonism of dopamine receptors. slideshare.netslideshare.net
Studies on the binding modes of phenothiazines to targets like tetracycline (B611298) destructases have shown that the phenothiazine groups make conserved hydrophobic contacts with specific residues. rsc.org The protonated quaternary amine of the piperazine group in prochlorperazine is positioned near residues like Asp61 and Glu114, facilitating charge-charge interactions at the receptor entrance. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models can help predict the activity of new compounds and provide insights into the structural features important for activity.
QSAR studies on phenothiazine derivatives have been conducted to analyze various activities, including anti-multidrug resistance (MDR) activity and butyrylcholinesterase (BuChE) inhibition. tandfonline.comresearchgate.netnih.gov
In QSAR studies related to anti-MDR activity, parameters such as LUMO energy (ELUMO), lipophilicity (Log P), hydration energy (HE), molar refractivity (MR), molar volume (MV), and molecular weight (MW) have been found to correlate with activity. researchgate.net For instance, a negative coefficient for Log P in a QSAR model suggests that increased lipophilicity might decrease anti-MDR activity. researchgate.net
For BuChE inhibition, 3D-QSAR studies using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These studies can generate pharmacophore hypotheses, identifying key features required for binding, such as hydrogen bond acceptors, hydrophobic regions, and aromatic ring centers. nih.gov
Structure-Cytotoxicity Relationships
Studies investigating the cytotoxicity of phenothiazine derivatives against various cancer cell lines, including glioblastoma and liver cancer cells, have revealed structure-activity relationships. researchgate.netmdpi.comacs.orgresearchgate.net
Research indicates that the side chain attached to the nitrogen at position 10 is a key determinant of cytotoxic potential. researchgate.netbinasss.sa.cr Phenothiazine derivatives with a piperazinyl ring in the side chain, such as prochlorperazine and perphenazine, have shown significant cytotoxicity against glioblastoma cells, often more potent than derivatives with aliphatic side chains like chlorpromazine. researchgate.netbinasss.sa.cr This suggests that the piperazinyl substituent at N-10 is important for cytotoxicity. researchgate.net
Comparing different types of phenothiazine derivatives, the order of cytotoxicity from most to least potent has been suggested as piperidinic > piperazinic > aliphatic derivatives. binasss.sa.cr
Furthermore, the presence of specific modifications on the phenothiazine core, such as PEG or TEG chains and formyl groups, can influence cytotoxic effects. mdpi.com For example, TEGylated aldehyde derivatives have shown increased cytotoxic activity against certain cancer cell lines. mdpi.com The length of poly(ethylene glycol) chains has also been shown to influence biocompatibility and cytotoxicity. mdpi.com
Studies have also explored the relationship between substituents on the aromatic rings and cytotoxicity. For instance, in some phenothiazine-triazole hybrids, bulky, hydrophobic, and electron-withdrawing substituents on a phenyl ring attached to the triazole moiety were associated with more potent antiproliferative effects. mdpi.com
The mechanism of cytotoxicity of phenothiazines can involve the induction of mitochondrial permeability transition and changes in plasma membrane properties. binasss.sa.cr
Preclinical Methodologies and Research Models for Prochlorperazine Studies
In Vitro Experimental Paradigms
In vitro studies provide controlled environments to investigate the direct effects of prochlorperazine (B1679090) on cells, proteins, and biochemical pathways. These methodologies are fundamental in identifying molecular targets and understanding cellular responses.
Cell Culture Models for Receptor Binding and Signaling Studies
Cell culture models are extensively used to study the interactions of prochlorperazine with specific receptors and the subsequent signaling events. Prochlorperazine is recognized as a dopamine (B1211576) D2 receptor (D2R) antagonist with high affinity. fishersci.cawikipedia.org Studies investigating its antiviral properties have utilized various cell lines, including human embryonic kidney (HEK293T), human lung carcinoma (A549), human microglia (CHME3), human monocytic (THP-1, with DC-SIGN overexpression), mouse neuroblastoma (N18), African green monkey kidney (Vero E6), human liver carcinoma (HepG2), human glioblastoma (SNB19), human microvascular endothelial cells (HMEC), human cervical carcinoma (HeLa), and human embryonic kidney 293T cells. fishersci.cawikipedia.orgwikipedia.orgresearchgate.net These models have helped demonstrate that prochlorperazine can block Dengue virus serotype 2 (DENV-2) binding in a D2R-dependent manner in HEK293T and N18 cells. wikipedia.org D2-like receptors, which include D2, D3, and D4 subtypes, are known to be coupled to Gαi/o proteins, leading to the inhibition of cyclic AMP (cAMP) synthesis upon activation. wikipedia.org
Beyond its well-known effects on dopamine receptors, prochlorperazine's influence on other cellular pathways has been explored in various cancer cell lines. In studies focusing on KRAS-mutant non-small cell lung carcinoma (NSCLC) cells, such as the A549 line, researchers have investigated the compound's impact on the Ras/Raf/MEK/ERK signaling pathway. wikipedia.org Melanoma cell lines, including melanotic (COLO829) and amelanotic (C32) types, have been employed to assess how prochlorperazine affects cellular processes like viability, motility, and the content of specific proteins such as microphthalmia-associated transcription factor (MITF) and tyrosinase. citeab.com Furthermore, studies related to spinal cord injury models in rats have indicated that prochlorperazine can increase the function of the potassium-chloride co-transporter 2 (KCC2) in motoneurons. wikipedia.org Tl+ influx assays using HEK-KCC2 cells have also identified prochlorperazine as a compound that enhances KCC2 activity. wikipedia.org
Biochemical Assays for Enzyme and Protein Activity
Biochemical assays are employed to measure the activity of enzymes and the levels or modifications of proteins in the presence of prochlorperazine. Western blotting analysis has been utilized to examine the modulation of expression and phosphorylation levels of key proteins in the SRC-MEK-ERK pathway, specifically MAPK1 (ERK2), MAP2K1 (MEK1), and SRC, in bladder cancer cell lines treated with prochlorperazine. fishersci.ca Research into the interaction of prochlorperazine with KRAS-mutant proteins has shown that it can stabilize the GDP-bound conformation of these proteins, thereby inhibiting their constitutive activation. wikipedia.org
Biochemical assays have also been applied to evaluate the antioxidant properties of prochlorperazine dimaleate. These include assays such as ABTS, DPPH, CUPRAC, FRAP, and assays for scavenging superoxide (B77818) anion radicals (O2•−). citeab.com These methods assess the compound's ability to reduce radicals or metal ions, providing insights into its potential to mitigate oxidative stress. citeab.com Generally, enzyme activity assays are valuable tools for studying metabolic pathways, drug metabolism, and the effects of various substances, including inhibitors or activators, on enzyme function. wikidata.org While specific enzyme catalytic activity assays directly impacted by prochlorperazine (beyond its effects on signaling pathways or antioxidant capacity) are not detailed in the provided context, the use of Western blotting for protein analysis and various antioxidant assays highlights the application of biochemical methods in prochlorperazine research.
Ligand Binding and Functional Assays for Receptors
Ligand binding and functional assays are critical for characterizing the interaction of prochlorperazine with its target receptors and the resulting functional outcomes. Prochlorperazine is known to be a dopamine D2 receptor antagonist with high binding affinity. fishersci.cawikipedia.org Radioligand binding studies are a key technique used to analyze the interaction of antiemetic compounds, including prochlorperazine, with central dopamine D2 and alpha-adrenergic1 receptors. bio-rad-antibodies.com These assays typically involve the use of radiolabeled ligands, such as 3H-spiperone for D2 receptors, to quantify binding affinity, receptor density, and the displacement of the labeled ligand by the test compound. bio-rad-antibodies.comwmcloud.org
Functional assays complement binding studies by measuring the biological response triggered by ligand-receptor interaction. These assays provide information on the potency (EC50 or IC50) and efficacy (Emax) of a compound. wikipedia.orgfishersci.pt For receptors coupled to intracellular signaling pathways, functional assays can measure downstream outputs such as changes in cAMP production or MAP kinase activity. wikipedia.orgfishersci.pt Given that D2-like receptors coupled to Gαi/o proteins inhibit cAMP synthesis, functional assays measuring cAMP levels are relevant in studying prochlorperazine's activity. wikipedia.org Beyond G protein-coupled receptors, ligand binding studies have also investigated prochlorperazine's interaction with the GTP-binding pocket of KRAS-mutant protein, indicating a direct binding event that influences protein conformation and activity. wikipedia.org The Tl+ influx assay serves as a functional assay specifically used to assess the activity of the KCC2 transporter, which has been shown to be enhanced by prochlorperazine. wikipedia.org
Viral Infection Assays in Cell Lines
In the context of its potential antiviral properties, prochlorperazine's effects have been evaluated using viral infection assays in various cell lines. In vitro studies have demonstrated prochlorperazine's antiviral activity against several RNA viruses. Its efficacy against Dengue virus (DENV) has been analyzed in cell lines such as HEK293T, CHME3, and THP-1, showing inhibition of viral protein expression and progeny production. fishersci.cawikipedia.org Prochlorperazine has also been shown to inhibit Ebola virus-like particle (EBOV-VLP) entry into SNB19 cells. wikipedia.org More recently, studies have investigated its activity against SARS-CoV-2 in Vero cells, where it inhibited viral infection, replication, and transcription. researchgate.net These assays typically involve infecting cell cultures with the target virus in the presence of varying concentrations of prochlorperazine and then quantifying viral load, measuring the expression of viral proteins, or assessing the production of infectious viral particles. fishersci.cawikipedia.orgresearchgate.net Techniques such as plaque formation assays and quantification of viral RNA are commonly used to evaluate the extent of viral inhibition. researchgate.net Mechanistic studies using these cell models have indicated that prochlorperazine can block viral entry, partly by inhibiting clathrin-mediated endocytosis. fishersci.cawikipedia.org
In Vivo Animal Model Investigations
In vivo studies using animal models are essential for evaluating the systemic effects, pharmacokinetics, and efficacy of prochlorperazine in a complex biological system, bridging the gap between in vitro findings and potential clinical applications. Various animal species have been utilized in preclinical research on prochlorperazine. Rabbits have been used to study the buccal absorption of prochlorperazine when delivered via films, providing data on systemic uptake from this route of administration. wikipedia.org
Genetically modified mouse models, such as Stat1-deficient mice, have been employed to investigate the in vivo antiviral potential of prochlorperazine, specifically against DENV infection. These studies have provided evidence of prochlorperazine's ability to protect against DENV-induced lethality in a living organism. fishersci.cawikipedia.org Hamster models have been utilized to study the effects of prochlorperazine on SARS-CoV-2 infection, demonstrating a decrease in viral infectivity, viral load, and associated pathology in these animals. researchgate.net
In the field of neuroscience and injury repair, rat models of spinal cord injury have been used to assess the impact of prochlorperazine on spasticity and to confirm the in vitro findings regarding its ability to increase KCC2 expression in motoneurons within the spinal cord. wikipedia.org Mouse models have also been instrumental in investigating the antinociceptive (pain-relieving) effects of prochlorperazine using behavioral tests such as the hot-plate and abdominal constriction tests. These studies have also explored the compound's influence on acetylcholine (B1216132) release in the brain and its effects on motor performance through tests like the rota-rod and hole-board assays. cenmed.comnewdrugapprovals.org Furthermore, mouse xenograft models, where human cancer cells (such as KRAS⁻G12S tumors) are implanted into mice, have been used to evaluate the radiosensitizing effects of prochlorperazine in combination with radiation therapy. wikipedia.org While not exclusively for prochlorperazine, animal models, particularly ferrets and dogs, are considered standard models for studying nausea and vomiting, although rodent models like rat pica and conditioned taste aversion (CTA) tests are also utilized in emesis research. wikipedia.org The general pharmacologic profile of prochlorperazine in experimental animals has been noted to be similar to that of other phenothiazine (B1677639) derivatives. ecsci.co.kr
Rodent Models for Neuropharmacological Characterization
Rodent models, primarily mice and rats, are extensively used to investigate the neuropharmacological effects of prochlorperazine. These models help in characterizing the compound's interactions with neurotransmitter systems, particularly the dopaminergic system, which is central to its antipsychotic and antiemetic actions. Studies in mice have examined the antinociceptive effect of prochlorperazine, demonstrating an increase in pain threshold in tests like the hot-plate and abdominal constriction tests. This antinociception was shown to be mediated by a central cholinergic mechanism, prevented by muscarinic antagonists and a choline (B1196258) uptake inhibitor. nih.gov Prochlorperazine's effect on the potassium chloride co-transporter (KCC2) has also been studied in rat models, showing its ability to activate KCC2 and reduce spasticity after spinal cord injury. mdpi.com Furthermore, prochlorperazine treatment in rats subjected to hindlimb suspension prevented an increase in the protein content of NKCC1, an antagonist of KCC2. mdpi.com These studies highlight the utility of rodent models in elucidating the complex neuropharmacological profile of prochlorperazine.
Murine Xenograft Models for Anticancer Research
Murine xenograft models, involving the transplantation of human cancer cells or tissues into immunodeficient mice, are valuable tools for preclinical cancer research. These models are used to evaluate the potential of compounds like prochlorperazine in inhibiting tumor growth and progression. Prochlorperazine has been investigated in human breast cancer murine models, particularly in the context of HER2+ breast cancer. health.qld.gov.au These studies aim to assess the safety and efficacy of prochlorperazine, often in combination with standard-of-care therapies, by examining its impact on tumor volume and other relevant parameters in a living system that partially mimics the human tumor microenvironment. health.qld.gov.aumdpi.comnih.gov The manipulation of endocytosis by prochlorperazine as a strategy to potentially improve the efficacy of cancer immunotherapy, specifically antibody-dependent cellular cytotoxicity (ADCC), has been explored using these models. health.qld.gov.au
Viral Infection Models (e.g., Hamster Models for SARS-CoV-2)
Animal models, such as hamsters, have been employed to investigate the potential antiviral effects of prochlorperazine, particularly in the context of viral infections like SARS-CoV-2. Studies in hamster models of COVID-19 have shown that prochlorperazine can decrease infectivity, viral load, and pathology associated with the infection. nih.govresearchgate.netnih.gov This research suggests that prochlorperazine, identified as a drug that can bind to G-quadruplexes (G4s) in the SARS-CoV-2 genome, may attenuate viral replication and transcription. nih.govfrontiersin.org The effects observed in these hamster models were found to be comparable to those of standard-of-care antiviral treatments like Remdesivir. nih.govresearchgate.netnih.gov
Computational and Theoretical Approaches
Computational methods play a crucial role in modern drug discovery and preclinical research, complementing experimental studies by providing insights into drug-target interactions and predicting potential pharmacological effects.
Network Pharmacologic Approaches for Target Prediction
Network pharmacology is an approach that integrates data from various sources, such as drug-target interactions, protein-protein interaction networks, and disease pathways, to understand the complex relationships between drugs, targets, and diseases. This approach can be used to predict potential drug targets and elucidate the mechanisms of action of compounds like prochlorperazine. Network pharmacology-based strategies have been employed in research related to viral infections, for instance, to explore the potential mechanisms of traditional Chinese medicine components in treating COVID-19 by predicting targets and analyzing relevant pathways. medsci.org While a specific network pharmacology study solely focused on prochlorperazine for target prediction was not found in the provided results, the methodology is broadly applicable for predicting drug-target interactions and understanding the polypharmacology of compounds. ijrpr.commdpi.comfrontiersin.org
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics simulations are computational techniques used to predict the binding affinity and interaction modes of a small molecule (like prochlorperazine) with a target protein at an atomic level. These methods provide valuable insights into the potential targets of a drug and the stability of the drug-target complex. Molecular docking has been used in various studies to predict the interaction of compounds with viral proteins, such as the SARS-CoV-2 main protease (Mpro), and to evaluate binding affinities. researchgate.netresearchgate.net Molecular dynamics simulations further assess the stability and conformational changes of these complexes over time. researchgate.netresearchgate.netfrontiersin.orgchemrxiv.org Prochlorperazine's interaction with specific targets has been investigated using molecular docking in the context of drug repurposing studies. amazonaws.com These computational approaches contribute to understanding the potential mechanisms by which prochlorperazine exerts its effects by providing detailed information about its molecular interactions with biological targets.
Quantum Chemical Calculations in Structure-Activity Analysis
Quantum chemical calculations are computational methods used to study the electronic structure and properties of molecules, providing insights into their reactivity and interactions. These calculations can be applied in structure-activity relationship (SAR) analysis to understand how the chemical structure of prochlorperazine relates to its biological activity.
While specific detailed quantum chemical calculations solely focused on prochlorperazine's SAR were not extensively detailed in the search results, the application of such methods in drug design and SAR analysis for predicting properties like lipophilicity is a recognized approach. mdpi.com Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), can be used to calculate molecular descriptors such as atomic charges, frontier molecular orbital energies (HOMO/LUMO), and dipole moments. mdpi.comnih.gov These descriptors can then be correlated with observed biological activities to build predictive models.
SAR studies on phenothiazine derivatives, the class of compounds to which prochlorperazine belongs, indicate that substituents on the phenothiazine core and the side chain significantly influence activity. researchgate.netgpatindia.com For example, the presence of a piperazinyl ring at the N-10 position, as in prochlorperazine, is considered important for certain activities like cytotoxicity compared to derivatives with aliphatic chains. researchgate.net Quantum chemical calculations could provide a deeper understanding of the electronic and steric effects of these structural variations on binding affinity to target receptors, such as dopamine D2 receptors, which are primary targets of prochlorperazine. nih.govdrugbank.com
Computational approaches, including network pharmacologic methods, have been used to predict potential drug targets and signaling pathways affected by prochlorperazine, particularly in the context of its potential anti-cancer activity. researchgate.net These methods often rely on analyzing gene expression data and protein-protein interaction networks, which can be complemented by insights from quantum chemical calculations regarding molecular interactions. researchgate.net
Biophysical and Analytical Techniques for Compound Characterization (excluding basic physical properties)
Biophysical and analytical techniques are crucial for characterizing the properties of prochlorperazine and its interactions at a molecular level in preclinical research. These methods go beyond basic physical properties like melting point or solubility to provide detailed structural, quantitative, and interactional information.
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a widely used analytical technique for the quantification and analysis of prochlorperazine in various matrices, including pharmaceutical formulations and potentially biological samples from preclinical studies. japtronline.comresearchgate.netjaptronline.com Method development and validation for RP-HPLC involve optimizing parameters such as the stationary phase (e.g., Agilent Zorbax Bonus-RP column), mobile phase composition (e.g., formic acid and acetonitrile), and detection wavelength (e.g., 258 nm using a diode array detector) to ensure sensitivity, specificity, accuracy, and robustness. japtronline.comresearchgate.net
Spectrophotometric procedures have also been developed for the determination of prochlorperazine maleate (B1232345), utilizing reactions that produce colored products quantifiable by absorbance measurements. researchgate.net Fluorescence spectroscopy has been employed for sensitive determination of prochlorperazine maleate based on the fluorescence of its oxidation product. researchgate.net
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), in conjunction with modified electrodes (e.g., Mn2O3/SnO2/SPCE), have been developed for the electrochemical detection of prochlorperazine, offering fast and sensitive analysis with low detection limits. researchgate.net
Biophysical techniques can provide insights into the interactions of prochlorperazine with biological targets. While specific detailed examples for prochlorperazine were not prominent, general biophysical techniques used in protein-ligand interaction studies in preclinical research include Nuclear Magnetic Resonance (NMR) spectroscopy, stopped-flow spectrometry, calorimetry (such as Isothermal Titration Calorimetry - ITC), and Surface Plasmon Resonance (SPR). diva-portal.orgresearchgate.net These techniques can characterize binding affinities, kinetics, and conformational changes upon binding, which are essential for understanding the mechanism of action of prochlorperazine at its molecular targets, such as dopamine receptors. guidetopharmacology.org For instance, NMR can provide information about the structure and dynamics of proteins and their complexes with small molecules like prochlorperazine. diva-portal.org Stopped-flow methods can measure the kinetics of fast binding reactions. diva-portal.org
The characterization of drug release from formulations, such as buccal films containing prochlorperazine maleate, involves in vitro release studies using techniques like UV-Vis spectroscopy to quantify the amount of drug released into a dissolution medium over time. itmedicalteam.pl The release kinetics can then be analyzed using mathematical models like zero-order or Higuchi models. itmedicalteam.pl
Comparative Pharmacological Analyses and Historical Perspectives on Prochlorperazine
Comparison of Receptor Binding Profiles with Other Phenothiazines
Phenothiazines exert their effects primarily through the blockade of dopamine (B1211576) D₂ receptors in the brain, particularly in the mesolimbic system and the chemoreceptor trigger zone. drugbank.com Prochlorperazine (B1679090) also blocks histaminergic, cholinergic, and noradrenergic receptors. drugbank.com Compared to some other phenothiazine (B1677639) derivatives, prochlorperazine is noted as being less sedating and having a weaker propensity for causing hypotension, which is often linked to antagonism of alpha-1 adrenergic receptors. drugbank.com The sedative effects observed with phenothiazines are related to histamine (B1213489) H₁ blockade. nih.gov Lower-potency phenothiazines like chlorpromazine (B137089) and thioridazine (B1682328) are highly sedating due to their strong H₁ receptor antagonism, whereas higher-potency drugs such as fluphenazine (B1673473) and trifluoperazine (B1681574) are less sedating. nih.gov
While specific detailed comparative receptor binding affinity data (like Ki or IC₅₀ values across a broad panel of receptors for multiple phenothiazines including prochlorperazine) were not extensively found in a single, readily extractable table within the search results, the general understanding is that variations in the side chains of phenothiazine derivatives lead to differing affinities for various receptors, influencing their clinical profiles and potency. cambridge.org For instance, the addition of electronegative moieties at position 2 of the phenothiazine structure, as seen in chlorpromazine, is known to enhance antipsychotic potency. cambridge.org Prochlorperazine, with a chlorine group at the 2-position and a piperazine (B1678402) ring at the 10-position, exhibits a distinct binding profile that contributes to its potent antiemetic effects and moderate antipsychotic activity. drugbank.comwikipedia.org
Some studies have investigated the binding affinities of phenothiazine derivatives to specific targets, such as G-quadruplexes in the context of antiviral research, showing that prochlorperazine maleate (B1232345) exhibits binding affinity to the SARS-CoV-2 spike protein. nih.govmdpi.com
Differential Effects on Experimental Animal Models Compared to Related Compounds
Studies in experimental animals have provided insights into the pharmacological differences between prochlorperazine and other phenothiazines, particularly chlorpromazine. The pharmacologic profile of prochlorperazine in experimental animals is similar to that of other phenothiazines in a general sense. hres.cahres.ca However, when comparing prochlorperazine and chlorpromazine on a drug weight basis in animal studies, distinct differences emerge. hres.cahres.ca
The sedative activity of prochlorperazine is approximately half that of chlorpromazine, based on their potentiating effects on ether anesthesia and morphine analgesia in animals. hres.cahres.ca Prochlorperazine's ability to block conditioned avoidance in rats is approximately one and a half times greater than that of chlorpromazine. hres.cahres.ca While both compounds appear to be equi-effective in reducing motor activity, the cataleptic effects of prochlorperazine are slightly greater than those of chlorpromazine. hres.cahres.ca
A notable difference lies in their antiemetic potency. In dogs, the antiemetic effect of prochlorperazine, determined by its ability to counteract apomorphine-induced vomiting, is four to six times greater than that of chlorpromazine. hres.cahres.ca This highlights prochlorperazine's more potent action on the chemoreceptor trigger zone. dvm360.com
Furthermore, chlorpromazine exhibits more potent adrenergic and serotonin (B10506) blocking effects and anticholinergic activity compared to prochlorperazine in animal models. hres.cahres.ca Tissue distribution studies in rats have shown that prochlorperazine administered intraperitoneally distributes in all body tissues, with higher concentrations observed in the liver and spleen compared to other organs. hres.cahres.ca Studies on the concentration of phenothiazines in the eye of experimental animals have shown species and compound differences; for example, chlorpromazine reaches higher concentrations in the rabbit uvea than prochlorperazine, while the reverse is true in hamsters. arvojournals.org
Comparative Effects in Animal Models: Prochlorperazine vs. Chlorpromazine
| Effect | Prochlorperazine (compared to Chlorpromazine) | Animal Model/Basis | Source |
| Sedative Activity | Approximately one half | Potentiation of ether anesthesia/morphine analgesia | hres.cahres.ca |
| Conditioned Avoidance Blockade in Rats | Approximately 1.5 times greater | Conditioned avoidance task | hres.cahres.ca |
| Cataleptic Effects | Slightly greater | Assessment of catalepsy | hres.cahres.ca |
| Reduction in Motor Activity | Equi-effective | Measurement of motor activity | hres.cahres.ca |
| Antiemetic Effect in Dogs | Four to six times greater | Apomorphine-induced vomiting | hres.cahres.ca |
| Adrenergic Blocking Effects | Less potent | Receptor binding/functional assays | hres.cahres.ca |
| Serotonin Blocking Effects | Less potent | Receptor binding/functional assays | hres.cahres.ca |
| Anticholinergic Activity | Less potent | Receptor binding/functional assays | hres.cahres.ca |
Evolution of Research Understanding within the Phenothiazine Class
The research understanding of the phenothiazine class has evolved considerably since their initial discovery. The parent compound, phenothiazine, was synthesized in 1883, and its derivative, methylene (B1212753) blue, was synthesized earlier in 1876. wikipedia.org Early uses of phenothiazine included as an insecticide and an anthelmintic. wikipedia.org The significant pharmacological potential of phenothiazine derivatives was recognized with the synthesis of promethazine (B1679618) in 1946, which was utilized as an antihistamine. arvojournals.org This was followed by the introduction of other derivatives, including chlorpromazine, which revolutionized the treatment of psychiatric disorders in the 1950s. smarthealer.pkpacific.eduwikipedia.org
The development of prochlorperazine in the 1950s by Smith, Kline & French was part of ongoing efforts to create effective treatments for psychiatric disorders and severe nausea. smarthealer.pk Prochlorperazine was introduced to the market in the early 1960s, and its dual action as an antipsychotic and antiemetic made it a valuable addition to the therapeutic landscape. smarthealer.pk Its efficacy in managing severe nausea and vomiting, including that associated with chemotherapy and radiation therapy, led to expanded indications beyond psychiatric conditions. smarthealer.pk
Research has progressively elucidated the mechanisms of action of phenothiazines, primarily focusing on their interactions with neurotransmitter receptors, particularly dopamine receptors. drugbank.comnih.gov The classification of phenothiazines into high and low potency categories based on their receptor binding profiles has helped to better understand their differing clinical effects and side effect profiles. nih.gov
Ongoing research continues to explore potential new applications and properties of phenothiazines and their derivatives, including their potential as antifungal agents and their activity against viruses like SARS-CoV-2. nih.govmdpi.comnih.gov Studies are also investigating the relationship between the structure of phenothiazine derivatives and their activity and toxicity profiles. acs.org The photostability of phenothiazines, including prochlorperazine, has also been a subject of research, highlighting degradation pathways and the influence of structural modifications on stability. core.ac.uk
The historical trajectory of phenothiazine research reflects a shift from initial observations of antihistamine and sedative properties to a deeper understanding of their complex interactions with various neurotransmitter systems and the subsequent development of derivatives like prochlorperazine with more targeted pharmacological effects, particularly their potent antiemetic action.
Emergent Biological Activities and Non Canonical Mechanisms of Prochlorperazine
Antineoplastic Mechanisms in Cellular Models
Prochlorperazine (B1679090) has demonstrated in vitro anticancer activity against various human cancer cell lines. nih.govresearchgate.netresearchgate.net Its antineoplastic effects are mediated through multiple mechanisms impacting cellular processes critical for cancer progression. nih.govresearchgate.netbrieflands.com
Modulation of Cell Cycle Progression
Research indicates that Prochlorperazine can influence the cell cycle in cancer cells, contributing to its antiproliferative effects. nih.govresearchgate.net For instance, studies on non-small cell lung carcinoma (NSCLC) cells with KRAS mutations have shown that combining Prochlorperazine with radiation treatment activates proteins like p-ATM, p53, and p21, leading to cell cycle arrest. nih.govnih.govresearchgate.net
Induction of Apoptosis and Autophagy
Prochlorperazine has been shown to stimulate apoptosis (programmed cell death) in various cancer cell lines. nih.govresearchgate.net This is considered a key mechanism for its cytotoxic effects. nih.gov Additionally, some studies suggest that phenothiazines, including Prochlorperazine, can induce autophagy, a cellular process involving the degradation of damaged components. brieflands.commdpi.commdpi.comfrontiersin.org While autophagy can have a dual role in cancer (promoting survival or inducing death depending on context), its induction by Prochlorperazine may contribute to cell death, particularly cytotoxic autophagy. mdpi.commdpi.comnih.gov In radioresistant A549 cells, Prochlorperazine combined with radiation led to an increase in γH2AX foci, suggesting enhanced DNA double-strand breaks associated with apoptosis. nih.govresearchgate.net
Inhibition of Cell Migration and Invasiveness
Prochlorperazine has demonstrated the ability to inhibit the migration and invasiveness of cancer cells in vitro. nih.govresearchgate.netingentaconnect.comnih.govresearchgate.netresearchgate.netresearchgate.net Studies on human glioblastoma (U87-MG) cells showed that Prochlorperazine significantly reduced cell migration and invasion. ingentaconnect.comnih.govresearchgate.netresearchgate.net This effect may be linked to the modulation of proteins involved in cell adhesion and motility, such as E-cadherin, α-tubulin, and integrins. ingentaconnect.comnih.govresearchgate.netresearchgate.net
Targeting Specific Cancer-Related Molecules (e.g., KRAS mutants)
Prochlorperazine has shown promise in targeting specific molecular alterations in cancer, particularly KRAS mutations. nih.govnih.govresearchgate.netmdpi.com It has been found to bind to the GTP-binding pocket of KRAS-mutant proteins, inhibiting their constitutive activation by stabilizing the GDP-bound conformation of K-Ras mutants. nih.govnih.govresearchgate.net This interaction can lead to the downregulation of the Ras/Raf/MEK/ERK signaling pathway, which is often hyperactive in KRAS-mutant cancers. nih.govnih.gov This mechanism contributes to Prochlorperazine's ability to enhance the radiosensitivity of KRAS-mutant NSCLC cells. nih.govnih.govresearchgate.net
Influence on Reactive Oxygen Species (ROS) Generation
Some research suggests that Prochlorperazine can influence the production of reactive oxygen species (ROS) in cancer cells. nih.govresearchgate.netresearchgate.netitmedicalteam.pl While ROS can play complex roles in cancer, excessive levels can induce senescence and apoptosis. itmedicalteam.pl Studies on various cancer cell lines have indicated that Prochlorperazine may impair the mitochondrial membrane potential and induce ROS-mediated cancer cell death. researchgate.netitmedicalteam.pl
Antiviral Modulatory Actions
Beyond its effects on cancer, Prochlorperazine has also exhibited antiviral activity against certain viruses, particularly RNA viruses like the Dengue virus (DENV) and Hepatitis C virus (HCV). nih.govoup.comresearchgate.netmdpi.comoup.com Studies have shown that Prochlorperazine can block DENV infection by targeting viral binding and entry. oup.comresearchgate.netmdpi.comoup.com This involves mechanisms associated with the dopamine (B1211576) D2 receptor (D2R) and clathrin-mediated endocytosis. oup.comresearchgate.netmdpi.comoup.com Prochlorperazine can block DENV-2 binding to D2R on the cell surface and inhibit viral entry by affecting clathrin distribution, thereby disrupting clathrin-mediated endocytosis. oup.commdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Prochlorperazine | 4917 |
| Prochlorperazine Maleate (B1232345) | 5281032 |
| Prochlorperazine Sulfoxide (B87167) | 3084059 |
Data Tables
Table 1: Effect of Prochlorperazine on Glioblastoma U87-MG Cell Migration and Invasion (0.5 µM)
| Assay | Effect on U87-MG Cells | Percentage Change vs. Control | Source |
| Transwell Migration | Decreased Migration | -8.15% | researchgate.net |
| Transwell Invasion | Decreased Invasion | -12.19% | researchgate.net |
Note: Data extracted from a specific study on U87-MG cells at a concentration of 0.5 µM Prochlorperazine.
Table 2: Prochlorperazine Antiviral Activity Against Dengue Virus Serotype 2 (DENV-2)
| Cell Type | Antiviral Effect | EC50 (nM) | Mechanism | Source |
| HEK293T | Inhibits protein expression and viral progeny | 88 | Blocking viral binding (D2R) and entry (clathrin-mediated endocytosis) | nih.govoup.comresearchgate.netmdpi.comoup.com |
| N18 | Inhibits infection | Not specified | Blocking viral binding (D2R) | oup.commdpi.com |
Note: EC50 values may vary depending on the specific assay and cell line used.
Dengue Virus Infection Inhibition
Prochlorperazine (PCZ) has demonstrated significant antiviral activity against the Dengue virus (DENV), a mosquito-borne pathogen causing dengue fever. Studies have shown that PCZ exhibits potent inhibitory effects against DENV infection both in vitro and in vivo. oup.comnih.gov Research indicates that prochlorperazine can interfere with the DENV life cycle by targeting viral binding and entry into host cells. oup.comnih.govresearchgate.net This mechanism involves the dopamine D2 receptor (D2R) and clathrin-mediated endocytosis pathways. oup.comnih.govresearchgate.net
In vitro studies using HEK293T cells infected with DENV serotype 2 (DENV-2) revealed that prochlorperazine inhibited viral protein expression and the production of viral progeny. nih.gov The half-maximal effective concentration (EC50) for this inhibition was reported as 88 nM in one study and 137 nM in another, indicating potent antiviral activity at concentrations that did not significantly affect cell viability. nih.gov Beyond DENV-2, prochlorperazine has also shown inhibitory effects against DENV-1 and Japanese encephalitis virus. nih.gov
Further investigation in a Stat1-deficient mouse model infected with DENV-2 demonstrated the in vivo efficacy of prochlorperazine, where administration of the compound resulted in complete protection against or delayed lethality induced by the virus. scispace.com
SARS-CoV-2 Infection Inhibition
Prochlorperazine has also been investigated for its potential inhibitory effects against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. Research indicates that prochlorperazine can inhibit SARS-CoV-2 infection in both cellular and animal models. frontiersin.orgnih.govbiorxiv.org
Studies suggest that prochlorperazine interferes with the early stages of SARS-CoV-2 infection, specifically viral entry into host cells. nih.gov This may involve targeting the viral spike protein and blocking its interaction with host cell factors, such as NRP1. nih.govresearchgate.net In experiments using SARS-CoV-2 pseudoviruses (PsVs), prochlorperazine maleate demonstrated significant efficacy in inhibiting infection, with an reported half-maximal inhibitory concentration (IC50) of 0.773 μM. nih.gov The antiviral activity of phenothiazines, including prochlorperazine, appears to be broad-spectrum, showing comparable efficacy against various SARS-CoV-2 variants. nih.gov
In vivo studies conducted in hamsters challenged with SARS-CoV-2 showed that prochlorperazine treatment led to a significant reduction in lung pathology and viral load, with effects comparable to those observed with the antiviral drug Remdesivir. frontiersin.orgnih.govbiorxiv.org Additional in vitro findings indicate that prochlorperazine can inhibit reverse transcription from RNA isolated from COVID-infected individuals and attenuate viral replication and infectivity in Vero cell cultures. nih.govbiorxiv.org Some research suggests this antiviral activity may be related to the binding of prochlorperazine to G-quadruplex structures in the SARS-CoV-2 RNA genome. frontiersin.orgnih.govbiorxiv.org
Table 1: Antiviral Activity of Prochlorperazine against Dengue Virus and SARS-CoV-2
| Virus | Cell Line/Model | Measured Effect | EC50/IC50 | Reference |
| Dengue (DENV-2) | HEK293T cells | Inhibition of protein expression and viral progeny | 88 nM | nih.gov |
| Dengue (DENV-2) | In vitro | Inhibition of replication | 137 nM | nih.gov |
| Dengue (DENV-2) | Stat1-deficient mice | Protection against/delay of lethality | Not applicable | scispace.com |
| SARS-CoV-2 | PsV infection (in vitro) | Inhibition of infection | 0.773 μM (maleate) | nih.gov |
| SARS-CoV-2 | Hamster model | Inhibition of lung pathology and viral load | Not applicable | frontiersin.orgnih.govbiorxiv.org |
| SARS-CoV-2 | Vero cells | Attenuation of replication and infectivity | Not reported | nih.govbiorxiv.org |
Ion Channel and Transporter Regulation
Enhancement of KCC2 (Potassium-Chloride Co-transporter) Function
Prochlorperazine has been identified as a compound capable of enhancing the function of the potassium-chloride co-transporter 2 (KCC2). researchgate.netnih.govbiorxiv.orgresearchgate.nettheses.fr KCC2 plays a crucial role in maintaining low intracellular chloride concentrations in mature neurons, which is essential for effective inhibitory neurotransmission mediated by GABA. Dysfunction or downregulation of KCC2 is implicated in various neurological conditions, including spasticity and epilepsy. researchgate.netbiorxiv.orgresearchgate.nettheses.fr
Research indicates that prochlorperazine can increase KCC2 activity, leading to a hyperpolarization of the chloride equilibrium potential in motoneurons. researchgate.nettheses.fr This action helps to restore inhibitory signaling that may be impaired in pathological states, such as after spinal cord injury (SCI). researchgate.nettheses.fr Preclinical studies in rat models of SCI have shown that prochlorperazine can alleviate spasticity with an efficacy comparable to that of baclofen, a standard treatment for spasticity. researchgate.nettheses.fr Furthermore, prochlorperazine was found to rescue the SCI-induced downregulation of KCC2 expression in motoneurons located below the site of injury. researchgate.nettheses.fr
Studies in rat hippocampal neurons have provided insights into the mechanism by which prochlorperazine enhances KCC2 function, demonstrating that it increases KCC2 clustering and function while decreasing its membrane diffusion. biorxiv.orgresearchgate.net These findings suggest a potential therapeutic role for prochlorperazine in neurological disorders characterized by KCC2 dysfunction.
Modulation of Voltage-Gated Kv1.3 Channels
Prochlorperazine, belonging to the phenothiazine (B1677639) class of compounds, has been noted for its ability to modulate ion channels, including voltage-gated potassium channels. Specifically, prochlorperazine has been reported to inhibit voltage-gated Kv1.3 channels, which are found in various cell types, including T lymphocytes. brieflands.comresearchgate.netnih.gov
While direct detailed data on prochlorperazine's interaction with Kv1.3 channels is less extensive in the provided results, studies on related phenothiazines like trifluoperazine (B1681574) offer insight into this class effect. Trifluoperazine was shown to block Kv1.3 channels in human T lymphocytes in a concentration-dependent manner. researchgate.net At a concentration of 50 µM, almost all Kv1.3 channels were blocked by trifluoperazine. researchgate.net This modulation of Kv1.3 channels by phenothiazines suggests a potential mechanism contributing to their diverse biological effects.
Other Investigational Biological Activities
Amoebicidal Effects Against Pathogenic Protozoa
Beyond its effects on viruses and ion channels, prochlorperazine has also demonstrated activity against pathogenic protozoa, specifically Acanthamoeba species. Acanthamoeba are free-living amoebae that can cause severe infections in humans, including keratitis and granulomatous amoebic encephalitis. nih.govencyclopedia.pubresearchgate.netresearchgate.net
Research has shown that prochlorperazine exhibits potent amoebicidal effects against Acanthamoeba trophozoites and cysts. nih.govencyclopedia.pubresearchgate.netresearchgate.netasm.org Studies have reported high kill rates of trophozoites, with some indicating over 95% efficacy. researchgate.net Importantly, prochlorperazine has also shown compelling activity against the more resistant cyst form of Acanthamoeba. encyclopedia.pubresearchgate.net
The precise mechanism by which prochlorperazine exerts its amoebicidal effects is not fully elucidated but may involve the inhibition of amoeba calcium regulatory proteins or a lipophilic interaction with the amoeba plasma membrane. nih.govencyclopedia.pub Combinations of prochlorperazine with other compounds have also been explored and shown to have amoebicidal effects against Acanthamoeba. nih.govencyclopedia.pub
Table 2: Amoebicidal Effects of Prochlorperazine against Acanthamoeba
| Target Organism | Form Targeted | Observed Effect | Efficacy / Concentration | Reference |
| Acanthamoeba | Trophozoites | Potent amoebicidal | >95% kill rate reported | nih.govencyclopedia.pubresearchgate.net |
| Acanthamoeba | Cysts | Compelling cysticidal | Effective | encyclopedia.pubresearchgate.netresearchgate.net |
Theoretical Role in Dopamine-Iron Recycling and Hydrogen Peroxide Synthesis
Prochlorperazine, a phenothiazine derivative, is primarily recognized for its antagonistic effects on dopamine D₂ receptors mims.comcenmed.comwikipedia.orgciteab.comnih.govwikipedia.org. While its established mechanisms relate to its antiemetic and antipsychotic properties, a theoretical role in influencing dopamine-iron recycling and subsequent hydrogen peroxide synthesis has been proposed, stemming from observations of a specific clinical phenomenon.
This theoretical role is linked to the "O'Brien cycle," a proposed antioxidant-protective mechanism in the brain involving the interaction of superoxide (B77818), dopamine, and iron. Within this cycle, the cycling between ferrous and ferric iron is coupled with the cycling between dopamine and its semiquinone in the presence of superoxide. This process is hypothesized to function as an effective dismuting system, converting superoxide into water and hydrogen peroxide. The O'Brien cycle is suggested to depend on the co-localization of free iron, superoxide, and dopamine molecules.
A hypothesis posits that the unexplained coma observed in patients treated with a combination of the iron chelator desferrioxamine and prochlorperazine may serve as a clue to the significance of dopamine-iron recycling in hydrogen peroxide synthesis in the brain. This hypothesis suggests that the brain possesses at least two significant antioxidant-protective mechanisms involving dopamine: the activation of antioxidant enzymes via the dopamine D₂-receptor, which is blocked by prochlorperazine, and the O'Brien cycle, which would collapse if deprived of iron by desferrioxamine. The theoretical framework proposes that while the brain might tolerate the disruption of either mechanism individually, the simultaneous disruption of both, as potentially occurs with the combination of prochlorperazine and desferrioxamine, overwhelms antioxidant defenses and leads to the observed severe neurological effects.
Future Directions in Prochlorperazine Research
Elucidation of Undetermined Molecular Mechanisms
Emerging research highlights more complex interactions beyond these established targets. For instance, one study indicated that prochlorperazine (B1679090) might inhibit the P2X7 receptor in human macrophages, independent of its dopamine (B1211576) antagonism, leading to an inhibition of calcium ion influx. drugbank.comnih.gov Further research is needed to fully understand the implications of such interactions and their contribution to prochlorperazine's effects. The precise mechanisms by which prochlorperazine exerts its antipsychotic effects through dopamine blockade in the mesolimbic pathway also warrant further detailed investigation. patsnap.comdrugbank.comnih.govpatsnap.comhmdb.canih.gov
Exploration of Novel Therapeutic Repositioning Opportunities (purely mechanistic focus)
The understanding of prochlorperazine's molecular mechanisms is paving the way for exploring its potential in treating conditions beyond its traditional indications through drug repositioning. This involves investigating existing drugs for new therapeutic purposes based on their known or newly discovered molecular actions. oup.comresearchgate.netajol.info
One promising area of research is the antiviral activity of prochlorperazine. Studies have demonstrated its potent in vitro and in vivo antiviral effects against dengue virus (DENV) infection. oup.comresearchgate.netnih.gov Mechanistically, prochlorperazine appears to block DENV infection by targeting viral binding through dopamine D2 receptors and viral entry via clathrin-associated mechanisms. oup.comresearchgate.netnih.gov This suggests a role for D2 receptors and clathrin-mediated endocytosis in the DENV life cycle, presenting potential targets for antiviral strategies. oup.comresearchgate.net Prochlorperazine has also shown antiviral activity against other viruses, including hepatitis C virus (HCV). oup.comresearchgate.netresearchgate.net
Beyond infectious diseases, prochlorperazine is being investigated for potential anti-cancer activity. Research using network pharmacologic approaches and cellular experiments suggests that prochlorperazine might inhibit bladder cancer growth. researchgate.net Studies have indicated that prochlorperazine treatment can modulate the expression and phosphorylation levels of key proteins in the SRC-MEK-ERK pathway, suggesting this as a possible molecular mechanism for its anti-cancer effects in bladder cancer cells. researchgate.net Cytotoxic activity of prochlorperazine towards human glioblastoma cells has also been observed in research. researchgate.net
Furthermore, research is exploring the potential of prochlorperazine in preventing acute mountain sickness, with a study investigating its utility compared to a placebo in individuals ascending to high altitudes. trialscreen.org
These research avenues highlight the potential to repurpose prochlorperazine based on its diverse molecular interactions, moving beyond its established uses for nausea, vomiting, and psychotic disorders.
Advanced Structural and Computational Studies for Ligand Design
Advanced structural and computational studies are crucial for a deeper understanding of how prochlorperazine interacts with its various targets and for the rational design of novel ligands with improved properties or selectivity. Analyzing the molecular structure of prochlorperazine, including its phenothiazine (B1677639) core and piperazine (B1678402) ring, provides insights into its physicochemical properties, such as solubility and interaction with biological targets. japtronline.comfda.govguidetopharmacology.org
Computational approaches, such as network pharmacology, are being utilized to predict potential drug targets and understand how prochlorperazine might affect disease signaling modules. researchgate.net These methods can help identify multiple signaling pathways influenced by the compound. researchgate.net
Studies on the lipophilicity of antipsychotic agents, including prochlorperazine, are important for predicting pharmacokinetic parameters and blood-brain barrier penetration, which are critical for efficacy, particularly for central nervous system targets. ajol.info Computational lipophilicity indices show varying degrees of correlation with experimental values and pharmacokinetic outcomes, suggesting the need for appropriate models in drug discovery. ajol.info
Research into the solid-state and solution stability of prochlorperazine salts, utilizing techniques like HPLC, helps in understanding degradation pathways, such as oxidation and photolytic degradation. core.ac.ukresearchgate.net This information is valuable for formulation design and ensuring the stability of the compound in different dosage forms. core.ac.ukresearchgate.net
Furthermore, studies focusing on improving the solubility and dissolution rate of prochlorperazine maleate (B1232345) through nanoparticle preparation using methods like wet media milling demonstrate the application of advanced techniques in optimizing the compound's properties for better delivery and potential ligand design. researchgate.net
Deeper Characterization of Intracellular Signaling Networks
Investigating the impact of prochlorperazine on intracellular signaling networks is essential for a comprehensive understanding of its pharmacological effects. While its primary actions involve blocking cell surface receptors like dopamine D2 receptors, the downstream consequences within the cell are complex and involve various signaling cascades. drugbank.comnih.govnih.govpatsnap.comhmdb.caamegroups.orgnih.gov
Research indicates that prochlorperazine can influence pathways involved in cell proliferation, as seen in studies on bladder cancer where it modulated the SRC-MEK-ERK pathway. researchgate.net This suggests that prochlorperazine's effects are not limited to neurotransmission but extend to intracellular processes regulating cell growth and survival.
Studies on the antiviral mechanisms of prochlorperazine also point to intracellular involvement. Its ability to block viral entry through clathrin-associated mechanisms highlights an interaction with the cellular endocytic machinery and associated signaling. oup.comresearchgate.netnih.gov
Furthermore, research exploring the interaction between prochlorperazine and iron chelation suggests a potential link to dopamine-iron recycling and the synthesis of hydrogen peroxide in the brain, which is involved in a wide range of signaling pathways, including modulation of GABAergic and glutamatergic functions. nih.gov This points to complex intracellular interactions that warrant further investigation.
Understanding the detailed intracellular signaling networks affected by prochlorperazine is crucial for fully elucidating its therapeutic and potential off-target effects and for guiding the development of more targeted therapies.
Q & A
Q. What experimental models are most appropriate for investigating Buccastem’s antiemetic mechanisms in preclinical studies?
Methodological Answer: Use in vivo models such as rodent pica behavior (kaolin consumption) or cisplatin-induced emesis in ferrets to evaluate this compound’s efficacy. Pair these with in vitro assays (e.g., dopamine D2 receptor binding studies) to quantify receptor affinity and selectivity. Ensure dose-response curves align with human pharmacokinetic data from buccal administration .
Q. What are the standard protocols for assessing this compound’s bioavailability in buccal administration compared to oral or intravenous routes?
Methodological Answer: Conduct crossover pharmacokinetic trials in healthy volunteers, measuring plasma prochlorperazine levels at fixed intervals post-administration. Compare AUC (area under the curve) and Cmax values across routes. Account for variables like salivary pH and mucosal integrity, which influence buccal absorption .
Q. How can researchers design studies to validate this compound’s efficacy claims for nausea/vomiting across diverse etiologies (e.g., chemotherapy vs. Ménière’s disease)?
Methodological Answer: Stratify patient cohorts by etiology and use randomized controlled trials (RCTs) with standardized endpoints (e.g., time to symptom relief, recurrence rates). Include subgroup analyses to identify etiology-specific responses, referencing the 1998 Bond study and Hessellet al. (1989) for historical data comparisons .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s “long-lasting relief” claims when data are limited to vertiginous disorders?
Methodological Answer: Perform meta-analyses of existing trials, segregating data by etiology. Use mixed-effects models to quantify heterogeneity. If original trial data are unavailable, conduct new RCTs with broader inclusion criteria and pre-register hypotheses to avoid bias. Reference the ABPI Panel’s critique of overgeneralized claims .
Q. What methodological considerations are critical when comparing this compound’s buccal efficacy to other antiemetics (e.g., ondansetron) in postoperative settings?
Methodological Answer: Employ double-blind, double-dummy designs to control for administration route biases. Measure secondary outcomes like patient adherence and tolerability (e.g., buccal irritation). Use non-inferiority margins informed by clinical guidelines (e.g., ≥20% difference in efficacy) .
Q. How can pharmacokinetic challenges in buccal delivery (e.g., variable mucosal absorption) be addressed in experimental design?
Methodological Answer: Incorporate bioavailability studies using gamma-scintigraphy to track buccal tablet dissolution in vivo. Pair with pharmacodynamic markers (e.g., EEG for D2 receptor occupancy). Use adaptive trial designs to adjust dosing based on interim pharmacokinetic data .
Q. What statistical approaches are optimal for analyzing placebo effects in this compound trials for migraine-associated nausea?
Methodological Answer: Apply Bayesian hierarchical models to estimate placebo response magnitudes across studies. Include open-label run-in phases to identify placebo responders and exclude them from randomization. Use blinded efficacy assessments to reduce observer bias .
Q. How can researchers ensure reproducibility in stability studies of this compound’s buccal formulation under varying storage conditions?
Methodological Answer: Follow ICH guidelines (Q1A–Q1E) for accelerated stability testing (e.g., 40°C/75% RH for 6 months). Use HPLC to quantify degradation products and correlate findings with in vitro dissolution rates. Report methods in line with Beilstein Journal’s experimental reproducibility standards .
Q. What ethical considerations arise when studying this compound in vulnerable populations (e.g., pediatric or geriatric patients)?
Methodological Answer: Design trials with age-adjusted dosing (e.g., allometric scaling) and include independent safety monitors. Use assent protocols for pediatric cohorts and cognitive assessments for elderly participants. Reference FINER criteria to align ethical rigor with feasibility .
Q. How can interdisciplinary approaches (e.g., pharmacogenomics + pharmacokinetics) optimize this compound’s therapeutic monitoring?
Methodological Answer: Integrate CYP2D6 genotyping into pharmacokinetic studies to identify poor metabolizers at risk of adverse effects. Combine with pharmacodynamic biomarkers (e.g., prolactin levels for D2 antagonism). Use machine learning to model dose-response relationships across genotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
